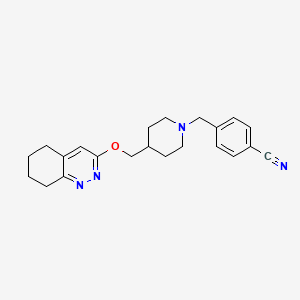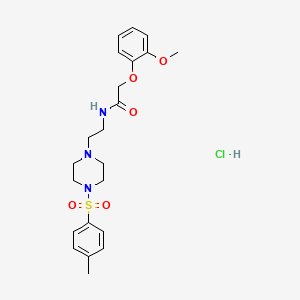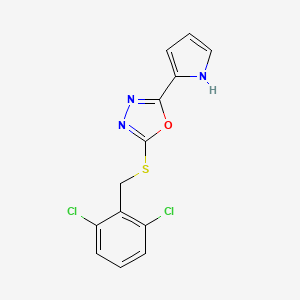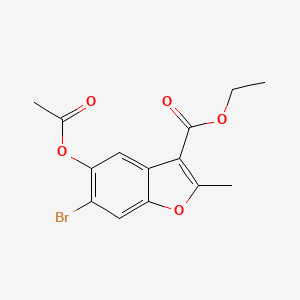
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is a complex organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a tetrahydrocinnolinyl group, a piperidinyl moiety, and a benzonitrile core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reaction: : The synthesis of 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile typically begins with the preparation of 5,6,7,8-tetrahydrocinnoline. This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzonitrile Core: : The benzonitrile core can be prepared via a nucleophilic substitution reaction, where a suitable benzylic halide reacts with a nitrile anion under alkaline conditions.
Linking the Piperidinyl Moiety: : The piperidinyl group is introduced through a coupling reaction, often facilitated by a catalyst like palladium or copper. This involves the reaction of the pre-formed benzonitrile with a piperidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would typically involve large-scale batch reactions, optimized for yield and purity. Key considerations would include the choice of solvents, reaction temperature, and pressure, as well as the methods for purification of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl and tetrahydrocinnolinyl moieties, forming various oxidized derivatives.
Reduction: : Reduction reactions may target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: : Nucleophilic substitution reactions can occur, particularly on the aromatic ring, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Typical reagents are hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: : Halogenated benzonitriles react with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidized cinnoline and piperidine derivatives.
Primary amines from the reduction of the nitrile group.
Diverse substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable building block in medicinal chemistry.
Biology
The compound is used in biological research to study its interactions with various enzymes and receptors. It has shown potential in modulating biological pathways, which could be useful in drug discovery.
Medicine
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile has potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders. Its ability to interact with neurotransmitter systems is of particular interest.
Industry
In industry, the compound can be utilized in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The exact mechanism of action of 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is still under investigation. it is believed to exert its effects primarily through interaction with specific molecular targets, such as receptors and enzymes involved in signaling pathways. The compound's tetrahydrocinnoline moiety may play a key role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-((4-(((5,6,7,8-Tetrahydroquinolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile.
4-((4-(((5,6,7,8-Tetrahydroisoquinolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile.
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)propyl)piperidin-1-yl)methyl)benzonitrile.
Uniqueness
What sets 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
And there you have it. Hope this covers everything you need to know!
Properties
IUPAC Name |
4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c23-14-17-5-7-18(8-6-17)15-26-11-9-19(10-12-26)16-27-22-13-20-3-1-2-4-21(20)24-25-22/h5-8,13,19H,1-4,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFHLRDFDTUBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2688962.png)
![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2688965.png)


![3-methyl-7-pentyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2688970.png)
![8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2688972.png)
![2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2688975.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2688976.png)
![1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B2688978.png)

![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)
